N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-10-3-8-14(22-10)9-15-16(21)19(17(23)24-15)13-6-4-12(5-7-13)18-11(2)20/h3-9H,1-2H3,(H,18,20)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYWFLHDMBCREJ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Sulfanylidene-thiazolidin-4-one
The thiazolidinone ring is constructed via a one-pot cyclocondensation reaction. A modified protocol from employs:
- Mercaptoacetic acid (3 mmol) as the sulfur source.
- 4-Aminophenylacetamide (1 mmol) as the amine precursor.
- Toluene reflux under Dean-Stark conditions to facilitate imine formation and subsequent cyclization.
Procedure :
- 4-Aminophenylacetamide (1.64 g, 10 mmol) and 5-methylfurfural (1.22 g, 10 mmol) are refluxed in toluene (70 mL) for 2 h to form the imine intermediate.
- Mercaptoacetic acid (2.82 g, 30 mmol) is added, and reflux continues for 5 h.
- The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via recrystallization (ethanol) to yield the thiazolidin-4-one intermediate (Yield: 68%).
Introduction of the (5E)-5-[(5-Methylfuran-2-yl)methylidene] Group
Aldol Condensation with 5-Methylfurfural
The methylidene bridge is installed via a Knoevenagel condensation, adapted from:
- Thiazolidin-4-one intermediate (1 mmol) and 5-methylfurfural (1.2 mmol) are stirred in ethanol with piperidine (0.5 mL) as a base catalyst.
- Reflux for 8–9 h ensures selective formation of the (E)-isomer, confirmed by TLC.
Characterization :
- IR : 1730 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
- ¹H NMR (CDCl₃) : δ 7.71 (s, 1H, CH=), 6.92–6.86 (m, 2H, furan-H), 3.77 (s, 3H, OCH₃).
Acetylation of the Aniline Precursor
Synthesis of 4-Aminophenylacetamide
The acetamide group is introduced prior to cyclocondensation to avoid side reactions:
- 4-Nitroaniline (1.38 g, 10 mmol) is acetylated with acetic anhydride (1.5 mL) in pyridine (20 mL) at 0°C.
- The nitro group is reduced using H₂/Pd-C in ethanol to yield 4-aminophenylacetamide (Yield: 85%).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.45 (d, 2H, J = 8.5 Hz), 7.15 (d, 2H, J = 8.5 Hz), 2.05 (s, 3H, CH₃).
Final Compound Characterization
Spectroscopic Data
- IR (KBr) : 3320 (N-H), 1685 (C=O, thiazolidinone), 1595 (C=C), 1245 (C-S).
- ¹H NMR (DMSO-d₆) : δ 8.48 (s, 1H, NH), 7.71 (s, 1H, CH=), 6.92–6.86 (m, 2H, furan-H), 2.42 (s, 3H, CH₃-furan), 2.05 (s, 3H, COCH₃).
- ¹³C NMR : δ 169.8 (C=O), 148.2 (furan-C), 119.5 (CH=), 24.8 (COCH₃).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
N-{4-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide has demonstrated significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against pathogens like Bacillus cereus and Staphylococcus aureus .
Antifungal Activity
Research indicates that this compound also possesses antifungal properties. It has been tested against several fungal strains, with notable efficacy observed in certain derivatives. For example, some analogs exhibited MIC values ranging from 0.008 to 0.015 mg/mL against Penicillium ochramens, indicating potential for therapeutic applications in treating fungal infections .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using human cell lines to evaluate the safety profile of this compound and its derivatives. Findings suggest that at lower concentrations (up to 1 μM), these compounds exhibit minimal cytotoxic effects, maintaining cell viability above 91% in treated cultures . This aspect is crucial for their potential use in therapeutic contexts.
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, various thiazolidinone derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications on the thiazolidinone ring significantly influenced the antimicrobial potency of the compounds. The best-performing compound showed MIC values significantly lower than those of standard antibiotics .
Case Study 2: Antifungal Mechanism of Action
Another study focused on the antifungal mechanisms of thiazolidinone derivatives similar to N-{4-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]phenyl}acetamide. It was found that these compounds interact with fungal enzymes similarly to known antifungals like ketoconazole, providing insights into their mode of action and potential for development as new antifungal agents .
Mechanism of Action
The mechanism of action of N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compound 12) correlate with lower yields (53%) compared to electron-donating groups (e.g., methoxy in Compound 9: 90%) .
- The 5-methylfuran group in the target compound may offer intermediate reactivity, balancing steric bulk and electronic effects for optimized synthesis.
Physicochemical Properties
Table 2: Molecular Properties
Key Observations :
- Hydroxyl or methoxy groups (e.g., Compound 15, ) improve water solubility due to hydrogen bonding capacity.
Biological Activity
N-{4-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide, commonly referred to as compound 868142-92-1, is a thiazolidinone derivative that exhibits various biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 341.4 g/mol. Its structure features a thiazolidinone ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 868142-92-1 |
1. Anticancer Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
Key Findings:
- IC50 Values : The compound exhibited IC50 values ranging from 5.10 µM to 22.08 µM against different cancer cell lines, indicating potent antiproliferative effects .
2. Antioxidant Activity
The compound has shown promising results in antioxidant assays, which are crucial for mitigating oxidative stress in cells. The presence of the thiazolidinone moiety contributes to its ability to scavenge free radicals.
Research Insights:
- Compounds with similar structures have been reported to significantly reduce lipid peroxidation levels in vitro, suggesting that this compound may possess comparable antioxidant capabilities .
3. Anti-inflammatory Properties
This compound has been implicated in the modulation of inflammatory pathways. It appears to interact with transcription factors such as NF-kappa-B and AP-1, which are critical in regulating inflammatory responses.
Mechanism:
The compound may suppress NF-kappa-B activation while enhancing AP-1 activity, leading to a reduction in pro-inflammatory cytokine production .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazolidinone derivatives:
- In Vitro Studies : A study assessed the cytotoxic effects of various thiazolidinone compounds on HepG2 and MCF7 cell lines, revealing that modifications in substituents significantly influenced their anticancer potency .
- Mechanistic Studies : Another investigation explored how these compounds interact with cellular pathways involved in apoptosis and cell cycle regulation, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What synthetic methodologies are recommended for preparing N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE?
- Methodological Answer : A common approach involves condensation reactions between thiosemicarbazide derivatives and chloroacetic acid in the presence of sodium acetate and oxo-compounds. For example, refluxing equimolar amounts of (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide in pyridine and Zeolite (Y-H) at 150°C for 5 hours yields structurally similar thiazolidinone derivatives . Alternatively, DMF-acetic acid mixtures under reflux can be used to synthesize arylidene-thiazolidinones .
Q. How should researchers purify and characterize this compound post-synthesis?
- Methodological Answer : Post-synthesis purification typically involves recrystallization from ethanol or ethanol-DMF mixtures . Characterization requires multi-technique validation:
- Spectroscopy : Use NMR (¹H/¹³C) and FT-IR to confirm functional groups and regiochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
- Elemental Analysis : Validate purity (>95%) and stoichiometry.
Q. What solvents and catalysts are optimal for its synthesis?
- Methodological Answer : Pyridine and Zeolite (Y-H) are effective catalysts for condensation reactions , while DMF-acetic acid mixtures facilitate cyclization in thiazolidinone synthesis . Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Methodological Answer : Cross-validate data using complementary techniques:
- For spectroscopic discrepancies , compare NMR shifts with density functional theory (DFT)-predicted values or use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- For crystallographic ambiguities , employ dual refinement strategies (e.g., SHELXL for small-molecule structures and SIR97 for phasing). Bayesian optimization algorithms can statistically prioritize experimental conditions to resolve outliers .
Q. What advanced tools are recommended for crystal structure determination and refinement?
- Methodological Answer :
- Structure Solution : Use direct methods in SIR97 for initial phasing, especially with high-resolution data .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and anisotropic displacement parameters .
- Visualization : ORTEP-III (via WinGX suite) generates publication-quality thermal ellipsoid diagrams .
Q. How can researchers design experiments to optimize reaction yields or biological activity?
- Methodological Answer :
- Experimental Design (DoE) : Use factorial design to screen variables (catalyst loading, temperature, solvent ratio). For example, Bayesian optimization efficiently identifies optimal conditions with minimal trials .
- Biological Assays : For antiproliferative studies, employ dose-response curves (IC₅₀) in cell lines (e.g., MCF-7 or HeLa) and validate with apoptosis markers (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
